Hexyl 4-hydroxybenzoate
Overview
Description
Hexyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H18O3. It is a member of the paraben family, which are esters of para-hydroxybenzoic acid. This compound is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .
Mechanism of Action
Target of Action
Hexyl 4-hydroxybenzoate, also known as hexyl paraben, is a derivative of 4-hydroxybenzoic acid 4-hydroxybenzoic acid, the parent compound, has been reported to have estrogenic activity and can stimulate the growth of human breast cancer cell lines .
Mode of Action
It is known that 4-hydroxybenzoic acid derivatives like parabens can mimic estrogen by binding to estrogen receptors on cells, which may lead to an increase in the expression of estrogen-responsive genes .
Biochemical Pathways
For instance, in Pseudarthrobacter phenanthrenivorans, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which is then cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a molecular weight of 22228 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a derivative of 4-hydroxybenzoic acid, it may share some of its parent compound’s effects, such as estrogenic activity and the ability to stimulate the growth of human breast cancer cell lines .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature . This suggests that temperature and humidity may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. This method ensures high yields and purity of the product. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzoic acid and hexanoic acid.
Reduction: Reduction reactions are less common but can yield hexyl alcohol and 4-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-hydroxybenzoic acid, hexanoic acid.
Reduction: Hexyl alcohol, 4-hydroxybenzyl alcohol.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Hexyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its antimicrobial properties make it useful in studies of microbial inhibition and preservation.
Medicine: It is investigated for its potential use in drug formulations as a preservative.
Comparison with Similar Compounds
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
Properties
IUPAC Name |
hexyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULAZKOCFNOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044514 | |
Record name | Hexylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-27-8 | |
Record name | Hexyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl p-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl 4-Hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14Y8G9635E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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